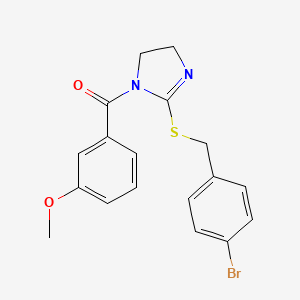![molecular formula C18H23N5O2 B2853375 N-((2-morpholinopyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034451-36-8](/img/structure/B2853375.png)
N-((2-morpholinopyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-((2-morpholinopyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .
Synthesis Analysis
The synthesis of imidazole-containing compounds can be achieved through various methods. One common method involves the condensation of aromatic ketones with 5-(biphenyl-4-yl)-1,3,4-thiadiazol-2-amine in the presence of N-bromosuccinimide, PEG-400, and water as solvents . Another method involves a one-pot, four-component synthesis achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has been known to show both acidic and basic properties, making it amphoteric in nature . It’s a fundamental nitrogen heterocycle and mimics various nucleoside bases as well as histidine and histamine .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It’s slightly more basic than imidazole, as indicated by the pKa’s of the conjugate acids .Scientific Research Applications
Corrosion Inhibition
Benzimidazole derivatives have been investigated for their corrosion inhibition properties on steel in hydrochloric acid. These studies have found that certain derivatives can significantly increase the corrosion resistance of steel, highlighting their potential as effective corrosion inhibitors in acidic environments (Yadav et al., 2016).
Synthesis of Polycyclic Derivatives
Research has been conducted on the synthesis of polycyclic imidazolidinones through redox-annulations with cyclic secondary amines, such as morpholine. This method provides a novel approach to generating polycyclic derivatives, which could have various applications in medicinal chemistry and drug design (Zhengbo Zhu et al., 2017).
Anti-hyperglycemic Evaluation
Novel carboximidamides derived from cyanamides have been synthesized and evaluated for their anti-hyperglycemic activity. These studies indicate that certain derivatives linked with pyrimidine moiety show promising results in lowering serum levels of glucose and restoring liver and kidney function markers, suggesting their potential use in managing diabetes (A. Moustafa et al., 2021).
Heterocyclic Synthesis
The compound has been utilized in the synthesis of a variety of heterocyclic derivatives, demonstrating its versatility as a precursor in organic synthesis. These derivatives have potential applications in drug discovery and development, particularly in the search for new therapeutic agents (Yuh-Wen Ho & Maw-Cherng Suen, 2013).
Antitumor Activity
Research into imidazotetrazinones and related heterocycles has explored their mode of action as antitumor agents. These studies aim to understand the molecular basis of their cytotoxicity and to design more potent derivatives for cancer treatment (A. Clark et al., 1995).
properties
IUPAC Name |
N-[(2-morpholin-4-ylpyridin-4-yl)methyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c24-18(14-1-2-15-16(10-14)22-12-21-15)20-11-13-3-4-19-17(9-13)23-5-7-25-8-6-23/h3-4,9,12,14H,1-2,5-8,10-11H2,(H,20,24)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZDMMWBORTTRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)NCC3=CC(=NC=C3)N4CCOCC4)NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


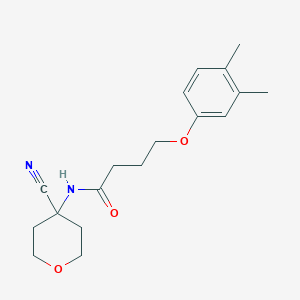
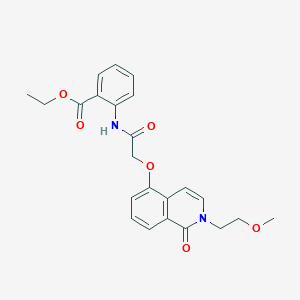
![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclohexanecarboxamide](/img/structure/B2853295.png)

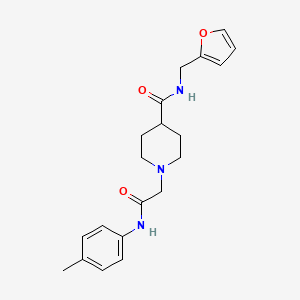
![ethyl (1R,5S)-2-oxobicyclo[3.1.0]hexane-6-carboxylate](/img/no-structure.png)

![8-(benzylsulfanyl)-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2853308.png)
![N-([1,1'-biphenyl]-2-yl)-4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide](/img/structure/B2853309.png)
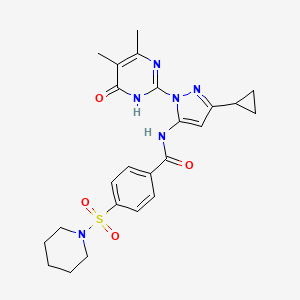
![(4-(Ethylsulfonyl)phenyl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2853312.png)
![3-[(4-Fluorophenyl)methylsulfanyl]-6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2853313.png)
